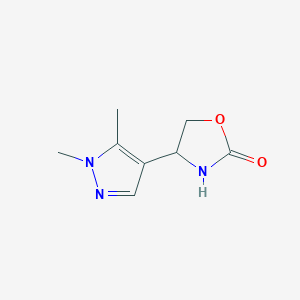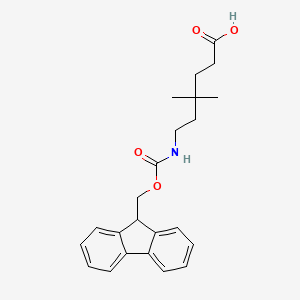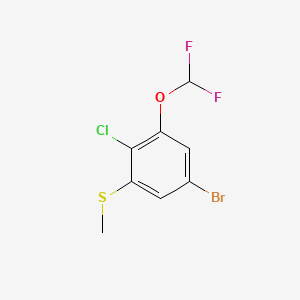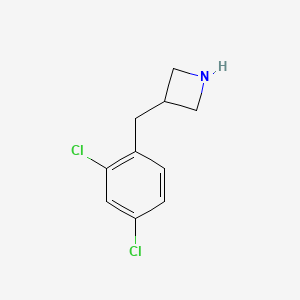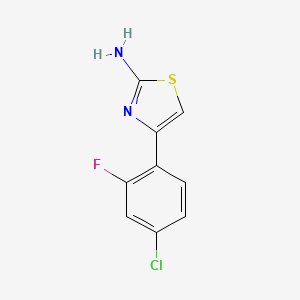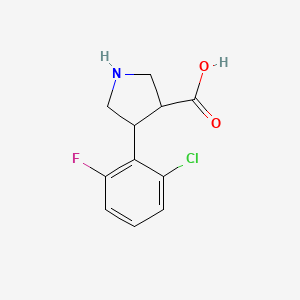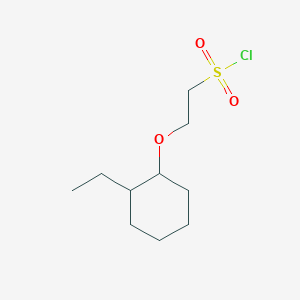![molecular formula C12H21NO5 B13619180 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and more complex carboxylic acids.
科学的研究の応用
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active amino group can participate in various biochemical reactions, leading to the desired therapeutic or chemical effect.
類似化合物との比較
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the presence of both Boc-protected amino and carboxylic acid groups. These features confer distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)7-17-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChIキー |
AMUFQDQWKWOGPU-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


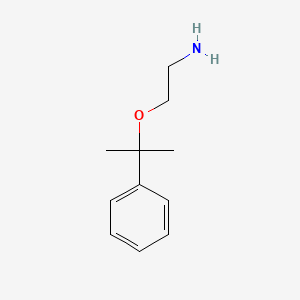

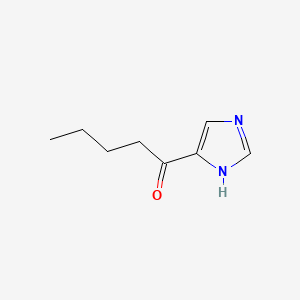
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)

